3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine
Overview
Description
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions of the pyrazolo[4,3-c]pyridine ring system. It has a molecular formula of C6H3Br2N3 and a molecular weight of 276.92 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine typically involves the bromination of 1H-pyrazolo[4,3-c]pyridine. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atoms .
Scientific Research Applications
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets and pathways. The bromine atoms in the compound play a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways are still under investigation, but it is believed to modulate enzyme activity and interfere with cellular processes .
Comparison with Similar Compounds
- 3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine
- 3,7-Dibromo-1H-pyrazolo[4,3-c]pyridine
- 3,5-Dibromo-1H-pyrazolo[3,4-c]pyridine
- 4-Bromo-1H-pyrazolo[3,4-c]pyridine
Comparison: 3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is unique due to the specific positioning of the bromine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity patterns and biological effects, making it a valuable compound for diverse applications .
Biological Activity
3,4-Dibromo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biochemical properties, cellular effects, molecular mechanisms, and structure-activity relationships (SAR) of this compound based on current research findings.
Enzyme Inhibition
this compound has been identified as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The compound’s bromine atoms enhance its reactivity, allowing it to effectively bind to the active sites of these enzymes, thereby inhibiting their catalytic activity.
Cellular Effects
Impact on Cancer Cell Lines
Research indicates that this compound can inhibit the proliferation of various cancer cell lines by modulating critical signaling pathways such as Ras/Erk and PI3K/Akt. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells while exhibiting minimal toxicity toward normal cells .
Molecular Mechanism
Mechanism of Action
The compound interacts with specific molecular targets within the cell. It is believed to modulate enzyme activity and interfere with cellular processes through several mechanisms:
- Binding Affinity : The compound binds to CDKs and other kinases, disrupting their function.
- Signaling Pathway Modulation : It influences pathways involved in cell growth and survival, contributing to its anticancer properties.
Structure-Activity Relationships (SAR)
The biological activity of this compound is significantly influenced by its structural features. The presence of bromine atoms at positions 3 and 4 alters its interaction with biological targets compared to other pyrazolo derivatives. This unique substitution pattern is crucial for its reactivity and biological efficacy.
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Bromination at positions 3 and 4 | Effective CDK inhibitor |
3,5-Dibromo-1H-pyrazolo[3,4-b]pyridine | Bromination at different positions | Different reactivity profiles |
3,6-Dibromo-1H-pyrazolo[4,3-c]pyridine | Bromination at position 6 | Potentially different biological activities |
Anticancer Activity
In a study evaluating the anticancer potential of various pyrazolo derivatives, this compound exhibited significant cytotoxicity against breast and ovarian cancer cell lines. Specifically, it demonstrated an IC50 value in the low micromolar range, indicating potent activity against these malignancies while sparing normal cells from toxicity .
Properties
IUPAC Name |
3,4-dibromo-2H-pyrazolo[4,3-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2N3/c7-5-4-3(1-2-9-5)10-11-6(4)8/h1-2H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQKRJJHFVCFTHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C2=C(NN=C21)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001274242 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine, 3,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1357945-30-2 | |
Record name | 1H-Pyrazolo[4,3-c]pyridine, 3,4-dibromo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1357945-30-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-c]pyridine, 3,4-dibromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001274242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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